(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
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Description
(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21FN2O2S and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality (5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-fluorobenzo[b]thiophene-2-carboxylic acid, which is then converted to the second intermediate, (5-fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, through a series of reactions involving amide formation and reduction. The final step involves the coupling of the two intermediates to form the desired compound.
Starting Materials
2-bromo-5-fluorobenzo[b]thiophene, Sodium hydride, Diethyl ether, Chloroacetic acid, Thionyl chloride, Methanol, 4-methoxypiperidine, Sodium borohydride, Acetic acid, Triethylamine, N,N-Dimethylformamide, Ethyl chloroformate
Reaction
Step 1: 2-bromo-5-fluorobenzo[b]thiophene is treated with sodium hydride in diethyl ether to form the corresponding thiolate salt., Step 2: The thiolate salt is then reacted with chloroacetic acid in the presence of triethylamine to form 5-fluorobenzo[b]thiophene-2-carboxylic acid., Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride., Step 4: The acid chloride is then reacted with 4-methoxypiperidine in the presence of triethylamine and N,N-dimethylformamide to form the corresponding amide., Step 5: The amide is then reduced using sodium borohydride in methanol to form the corresponding amine., Step 6: The amine is then reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding carbamate., Step 7: The carbamate is then coupled with the previously synthesized 5-fluorobenzo[b]thiophene-2-carboxylic acid using N,N-dimethylformamide and triethylamine to form the final product, '(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone'.
properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-23-15-4-6-20(7-5-15)14-10-21(11-14)18(22)17-9-12-8-13(19)2-3-16(12)24-17/h2-3,8-9,14-15H,4-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVSZOLZDTRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone |
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